BenchChemオンラインストアへようこそ!

5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-one

Lipophilicity Drug design ADME profiling

5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-one is a dihalogenated benzofuran-3(2H)-one building block (C₈H₄BrFO₂, MW 231.02 g·mol⁻¹) carrying a bromine at position 5 and a fluorine at position 6 on the benzofuranone scaffold. It is supplied as a research intermediate with a typical purity specification of ≥95 %.

Molecular Formula C8H4BrFO2
Molecular Weight 231.02 g/mol
CAS No. 1260007-95-1
Cat. No. B1450401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-one
CAS1260007-95-1
Molecular FormulaC8H4BrFO2
Molecular Weight231.02 g/mol
Structural Identifiers
SMILESC1C(=O)C2=CC(=C(C=C2O1)F)Br
InChIInChI=1S/C8H4BrFO2/c9-5-1-4-7(11)3-12-8(4)2-6(5)10/h1-2H,3H2
InChIKeyDMQWPYUQSULBST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-one (CAS 1260007-95-1) – Core Benchmarks for Chemical Procurement


5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-one is a dihalogenated benzofuran-3(2H)-one building block (C₈H₄BrFO₂, MW 231.02 g·mol⁻¹) carrying a bromine at position 5 and a fluorine at position 6 on the benzofuranone scaffold [1]. It is supplied as a research intermediate with a typical purity specification of ≥95 % . The compound’s dual‑halogen substitution pattern makes it a versatile entry point for sequential cross‑coupling and further derivatisation, yet its performance relative to mono‑halogen or regioisomeric analogs is often assumed rather than demonstrated. This guide provides the quantitative evidence needed to justify selection of this precise substitution pattern over its closest in‑class alternatives.

5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-one – Why In‑Class Analogs Cannot Be Interchanged Blindly


Even within the narrow 2,3‑dihydro‑1‑benzofuran‑3‑one family, moving a halogen by one ring position or replacing fluorine with bromine fundamentally alters the compound’s physicochemical profile and synthetic utility. The target compound’s 5‑Br/6‑F substitution delivers a computed XLogP3 of 2.3, whereas the 5‑Br mono‑halogen analog registers a lower LogP of ~2.02 and the 6‑F analog registers ~1.40 [1]. These differences affect partitioning, chromatography behaviour, and passive permeability in cell‑based assays. Equally critical is the orthogonal reactivity of the two halogen centres: the C–Br bond is a competent partner for Pd‑catalysed cross‑coupling, while the C–F bond resists those conditions and can be engaged later via nucleophilic aromatic substitution or used as a metabolically stable hydrogen‑bond acceptor. The regioisomeric 6‑bromo‑5‑fluoro analog offers the same elemental composition but a reversed reactivity axis, compelling the user to commit to a different synthetic sequence. The quantitative evidence below maps exactly where the 5‑Br/6‑F arrangement diverges from its comparators.

5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-one – Head‑to‑Head Quantitative Differentiation Data


Lipophilicity Differentiation: XLogP3 of 2.3 versus Mono‑Halogen and Regioisomeric Analogs

The target compound’s computed XLogP3‑AA of 2.3 places it in a log P window that is frequently associated with favourable passive permeability and oral absorption. This value is 0.28 log units higher than that of the 5‑bromo mono‑substituted analog (LogP ≈ 2.02) and 0.90 log units higher than that of the 6‑fluoro mono‑substituted analog (LogP ≈ 1.40) [1]. The 5‑fluoro analog (LogP ≈ 1.54) is even more hydrophilic [2]. The regioisomer 6‑bromo‑5‑fluoro‑2,3‑dihydro‑1‑benzofuran‑3‑one shares the same molecular formula (C₈H₄BrFO₂, MW 231.02), but its LogP has been reported as 2.5, approximately 0.2 log units higher than the target compound, likely due to the different spatial arrangement of the halogen substituents . These systematic differences mean that the 5‑Br/6‑F isomer offers a distinct lipophilicity that cannot be replicated by any mono‑halogen congener.

Lipophilicity Drug design ADME profiling

Molecular Weight and Halogen Mass Contribution versus Mono‑Substituted Benchmarks

With a molecular weight of 231.02 g·mol⁻¹, the target compound is 18.0 g·mol⁻¹ heavier than the 5‑bromo analog (213.03 g·mol⁻¹) and 78.9 g·mol⁻¹ heavier than the 6‑fluoro analog (152.12 g·mol⁻¹) [1]. This mass increment reflects the replacement of a hydrogen atom with fluorine and carries implications for detection sensitivity in mass spectrometry and for compliance with fragment‑based drug discovery guidelines (typically MW < 300 Da). The regioisomeric 6‑bromo‑5‑fluoro compound shares the same molecular weight, so mass alone cannot distinguish the two isomers; orthogonal analytical methods are required .

Molecular design Fragment-based screening Library enumeration

Boiling Point and Density Estimates Predict Differential Purification Behaviour

The predicted boiling point of the target compound is 326.0 ± 42.0 °C at 760 mmHg, with a predicted density of 1.826 ± 0.06 g·cm⁻³ [1]. The 5‑bromo analog boils at approximately 319.5 °C (density ~1.74 g·cm⁻³), and the 6‑fluoro analog boils at 261.7 ± 40.0 °C (density ~1.4 g·cm⁻³) . The 65 °C boiling‑point elevation relative to the 6‑fluoro compound reflects the heavier bromine substituent and suggests that preparative HPLC or recrystallisation should be prioritised over distillation for purification. The density differential also affects solvent selection for liquid‑liquid extraction and large‑scale work‑up.

Purification Distillation Process chemistry

Orthogonal Halogen Reactivity Enables Sequential Functionalisation Not Possible with Mono‑Halogen Analogs

The C–Br bond at position 5 is a well‑established electrophilic partner for Pd‑catalysed Suzuki, Stille, and Buchwald couplings, while the C–F bond at position 6 is inert under typical Pd(0) conditions and can be preserved for later nucleophilic aromatic substitution (SNAr) or used as a metabolically stable H‑bond acceptor [1]. In mono‑bromo analogs, only one diversification step is possible unless additional activating groups are present. In the regioisomeric 6‑bromo‑5‑fluoro compound, the bromine is positioned ortho to the furan oxygen, which alters the electronic environment of the ring and can lead to different regioselectivity in subsequent reactions . The 5‑Br/6‑F isomer therefore provides a predefined, sequential functionalisation pathway that is mechanistically distinct from its regioisomer.

Cross-coupling Sequential synthesis Building block utility

Purity Specification Benchmark: 95 % Minimum with HPLC Verification up to 99.4 %

Commercial suppliers list the target compound at a minimum purity of 95 % (HPLC), with one vendor reporting a typical batch purity of 99.4 % by area . The 5‑bromo analog is comparably offered at 95 % purity, whereas the 6‑fluorobenzofuran‑3‑one is frequently listed at 95–98 % . The regioisomer 6‑bromo‑5‑fluoro‑2,3‑dihydro‑1‑benzofuran‑3‑one is also supplied at 95 % purity, placing all three dihalogenated variants on an equal quality footing for procurement . The differentiating factor is therefore not purity alone but the combination of purity with the substitution‑pattern advantages documented above.

Quality control Procurement specifications Batch consistency

Price‑per‑Gram Comparison for Procurement Decision Support

Based on public list prices, the target compound is available at approximately €1,064 per 100 mg (extrapolated from €532 for 50 mg) and €289 per 100 mg at the 500 mg scale . In comparison, the 5‑bromo analog is listed at roughly €80–120 per gram from bulk suppliers, and the 6‑fluoro analog at approximately €200–350 per gram, reflecting the lower synthetic complexity of mono‑halogenated benzofuranones . The regioisomer 6‑bromo‑5‑fluoro‑2,3‑dihydro‑1‑benzofuran‑3‑one is priced comparably to the target compound at ~€150–300 per 100 mg, indicating that the dihalogenation pattern commands a premium over mono‑halogen analogs regardless of regio‑orientation . Users must therefore weigh the added synthetic value of the dual‑halogen architecture against the higher acquisition cost.

Procurement economics Cost analysis Vendor benchmarking

5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-one – Application Scenarios Where the Evidence Supports Selection


Sequential Diversification in Library Synthesis

The orthogonal reactivity of the C5–Br bond (Pd‑coupling‑competent) and the C6–F bond (SNAr‑competent, Pd‑coupling‑inert) enables a two‑step diversification sequence without protective‑group manipulation. A library chemist can first perform a Suzuki coupling at C5 to introduce aryl or heteroaryl diversity, then subject the purified intermediate to nucleophilic aromatic substitution at C6 to install amine, alkoxide, or thiol substituents. This ordered functionalisation is not feasible with a mono‑bromo or mono‑fluoro starting material, which requires additional activation or protection steps. The resulting products retain the metabolic stability of the aryl fluoride while exploring two distinct vectors of chemical space. [1][2]

Fine‑Tuning Lipophilicity in Lead Optimisation

When a medicinal chemistry programme requires a benzofuranone scaffold with a LogP between 2.0 and 2.5, the target compound’s computed XLogP3 of 2.3 sits in the desired window, whereas the mono‑fluoro analogs are too hydrophilic (LogP 1.40–1.54) and the mono‑bromo analog is borderline (LogP 2.02). Directly employing the 5‑Br/6‑F building block eliminates the need for late‑stage lipophilicity adjustment through additional substituents, conserving molecular weight and synthetic steps. The regioisomer (LogP ≈ 2.5) is slightly more lipophilic and may be preferred only if a higher log P is explicitly targeted. [3]

Regioisomer Discrimination in Structure–Activity Relationship Studies

When exploring the SAR of a hit series built on a benzofuranone core, the position of the halogen substituents can dramatically affect target engagement. The 5‑Br/6‑F isomer places the larger, polarisable bromine atom para to the carbonyl and the electronegative fluorine ortho to the furan oxygen, creating a specific electrostatic and steric surface that differs from the 6‑Br/5‑F arrangement. Parallel procurement of both regioisomers allows the research team to isolate the contribution of halogen regiochemistry to binding affinity, metabolic stability, and off‑target profiles. The quantitative LogP difference (Δ ≈ 0.2) provides an additional physicochemical variable to deconvolute.

High‑Purity Starting Material for Sensitive Biological Assays

For enzymatic or cell‑based assays where trace impurities can act as false positives or negatives, the documented availability of batches at 99.4 % purity (HPLC) gives the 5‑Br/6‑F compound a procurement advantage. Users can source a single lot with verified purity, reducing the need for in‑house repurification and minimising inter‑batch variability in biological readouts. While the 95 % floor purity is common across the analog series, the higher typical batch purity for the target compound reduces the risk of impurity‑driven artefacts in dose–response studies.

Quote Request

Request a Quote for 5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.